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Compound of Interest

Compound Name:
Methyl 3-(trimethylsilyl)-4-

pentenoate

Cat. No.: B193374 Get Quote

This technical guide provides a comprehensive overview of the properties, synthesis, and

reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound of

interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid with a boiling point of 54 °C at 5.5

mmHg.[1] It is characterized by the presence of a trimethylsilyl group at the allylic position,

which significantly influences its reactivity. A summary of its key physical and chemical

properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl 3-(trimethylsilyl)-4-pentenoate
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Property Value Reference

Molecular Formula C₉H₁₈O₂Si [2][3][4]

Molecular Weight 186.32 g/mol [2][3][4]

CAS Number 185411-12-5 [3]

Appearance Clear liquid [1]

Boiling Point 54 °C @ 5.5 mmHg [1]

Density 0.899 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.443 [3]

Flash Point 65 °C (149 °F) - closed cup [3]

Storage Class 10 - Combustible liquids [3]

Spectroscopic Data
The structural characterization of Methyl 3-(trimethylsilyl)-4-pentenoate is supported by

various spectroscopic techniques. While a complete set of publicly available spectra is limited,

data for analogous compounds and database entries provide a strong basis for its spectral

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl,

trimethylsilyl, methoxy, and methylene protons. Data is available in the PubChem database

under CID 3385579.[2]

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl, vinyl, silyl-

substituted, and methyl carbons. This data can also be found in the PubChem database.[2]

Infrared (IR) Spectroscopy
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The IR spectrum of Methyl 3-(trimethylsilyl)-4-pentenoate would exhibit characteristic

absorption bands for its functional groups. While a specific spectrum for this compound is not

readily available, the expected key absorptions based on its structure and data for similar

vinylsilanes are listed in Table 2. The Si-C stretching and bending frequencies are

characteristic of the trimethylsilyl group. The C=O stretch of the ester and the C=C stretch of

the vinyl group are also key diagnostic peaks.

Table 2: Predicted Infrared Spectral Data

Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ester) ~1740

C=C (Vinyl) ~1630

Si-CH₃ (Symmetric deformation) ~1250

Si-C (Stretch) 840-760

C-O (Ester) 1200-1100

Mass Spectrometry (MS)
Mass spectrometry of Methyl 3-(trimethylsilyl)-4-pentenoate would likely involve

fragmentation patterns characteristic of unsaturated esters and organosilicon compounds. The

molecular ion peak (M+) would be expected at m/z 186. Key fragmentation pathways could

include the loss of the methoxy group (-OCH₃), the trimethylsilyl group (-Si(CH₃)₃), and

cleavage of the ester functionality.

Synthesis
A plausible and effective method for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is

through the silylcupration of an appropriate acetylenic ester. This method allows for the

stereospecific introduction of the silyl group.
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Synthetic Workflow for Methyl 3-(trimethylsilyl)-4-pentenoate

Preparation of Silylcuprate Reagent

Conjugate Addition

Workup

Trimethylsilyllithium

Lithium bis(trimethylsilyl)cuprate+ CuI in THF

Copper(I) Iodide

Vinylcuprate intermediate

+ Methyl propiolate

Methyl propiolate

Methyl 3-(trimethylsilyl)-4-pentenoate

Quench

Protonolysis (e.g., NH4Cl/H2O)

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 3-(trimethylsilyl)-4-pentenoate.

Experimental Protocol: Synthesis via Silylcupration
This protocol is adapted from established procedures for the silylcupration of α,β-acetylenic

esters.

Materials:

Trimethylsilyllithium (in a suitable solvent like THF)

Copper(I) iodide (CuI)
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Methyl propiolate

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of the Silylcuprate Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension

of purified copper(I) iodide in anhydrous THF. Cool the suspension to -78 °C in a dry

ice/acetone bath. To this stirred suspension, add a solution of trimethylsilyllithium dropwise

via the dropping funnel. The reaction mixture should be stirred at this temperature for 30

minutes to ensure the complete formation of the lithium bis(trimethylsilyl)cuprate reagent.

Conjugate Addition: To the freshly prepared silylcuprate reagent at -78 °C, add a solution of

methyl propiolate in anhydrous THF dropwise. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Quenching and Workup: Upon completion of the reaction, quench the reaction mixture by the

slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to

warm to room temperature.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with

diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced

pressure. The crude product can be purified by vacuum distillation or flash column

chromatography on silica gel to afford pure Methyl 3-(trimethylsilyl)-4-pentenoate.

Reactivity and Potential Applications
The reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate is dominated by the vinylsilane

moiety. The silicon atom stabilizes a β-carbocation, making the double bond susceptible to
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electrophilic attack at the terminal carbon.

Key Reactive Sites of Methyl 3-(trimethylsilyl)-4-pentenoate

Molecular Structure

Reactive Sites

Vinyl Group (C=C)
- Susceptible to electrophilic attack

Ester Group (C=O)
- Hydrolysis, amidation, reduction

Allylic C-Si Bond
- Cleavage under certain conditions

Click to download full resolution via product page

Caption: Key reactive sites of Methyl 3-(trimethylsilyl)-4-pentenoate.

Electrophilic Substitution (Hosomi-Sakurai Reaction)
A key reaction of vinylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-

catalyzed allylation of electrophiles. In the case of Methyl 3-(trimethylsilyl)-4-pentenoate, the

vinyl group can act as a nucleophile to attack various electrophiles, such as aldehydes,

ketones, and alkyl halides.

Generalized Experimental Protocol for Hosomi-Sakurai Reaction:

In a dry reaction vessel under an inert atmosphere, dissolve the electrophile (e.g., an

aldehyde or ketone) in a suitable anhydrous solvent (e.g., dichloromethane).

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

Add a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) dropwise to the

stirred solution.
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To this mixture, add a solution of Methyl 3-(trimethylsilyl)-4-pentenoate in the same

solvent.

Allow the reaction to proceed until completion (monitored by TLC).

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate

solution).

Perform an aqueous workup, extract the product with an organic solvent, dry the organic

layer, and concentrate to obtain the crude product.

Purify the product by chromatography.

This reactivity makes Methyl 3-(trimethylsilyl)-4-pentenoate a valuable building block in

organic synthesis for the construction of more complex molecules, which is of significant

interest in the development of new pharmaceutical agents. The ability to introduce a

functionalized three-carbon unit with stereocontrol is a powerful tool for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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